molecular formula C9H5BrFNO B6321768 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole CAS No. 929884-83-3

5-(3-Bromo-4-fluorophenyl)-1,3-oxazole

Cat. No.: B6321768
CAS No.: 929884-83-3
M. Wt: 242.04 g/mol
InChI Key: MKTRMARECBPXFR-UHFFFAOYSA-N
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Description

5-(3-Bromo-4-fluorophenyl)-1,3-oxazole is a heterocyclic compound that contains both bromine and fluorine atoms attached to a phenyl ring, which is further connected to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole typically involves the reaction of 3-bromo-4-fluoroaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the oxazole ring. The reaction conditions generally include refluxing the reactants in a suitable solvent such as ethanol or acetic acid for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-4-fluorophenyl)-1,3-oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Bromo-4-fluorophenyl)-1,3-oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromo-4-fluorophenyl)-1,3-oxazole is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable building block in various chemical syntheses and applications .

Properties

IUPAC Name

5-(3-bromo-4-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTRMARECBPXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CO2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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